ALDH3A1 Inhibitory Potency vs. 2-Chloro Analog
2-Bromo-4-methyl-5-nitrobenzaldehyde exhibits an IC₅₀ of 219 nM against ALDH3A1, as measured by NADH formation using 4-nitrobenzaldehyde as substrate [1]. Its direct 2-chloro analog (2-Chloro-4-methyl-5-nitrobenzaldehyde) demonstrates an IC₅₀ of 2.10 µM (2100 nM) under comparable assay conditions [2]. This represents a nearly 10-fold (9.6×) higher potency for the brominated compound.
| Evidence Dimension | ALDH3A1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 219 nM |
| Comparator Or Baseline | 2-Chloro-4-methyl-5-nitrobenzaldehyde: 2100 nM |
| Quantified Difference | 9.6-fold higher potency |
| Conditions | Inhibition of ALDH3A1 (unknown origin) assessed as NADH formation using 4-nitrobenzaldehyde as substrate |
Why This Matters
Superior potency enables lower effective concentrations in ALDH3A1-targeted assays and therapeutic development, reducing off-target risk and improving assay sensitivity.
- [1] BindingDB. BDBM50555610 CHEMBL4754311. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/ChEMBL.jsp?compound_chembl_id=CHEMBL4754311 View Source
- [2] BindingDB. BDBM50447072 CHEMBL1890994. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/ChEMBL.jsp?compound_chembl_id=CHEMBL1890994 View Source
